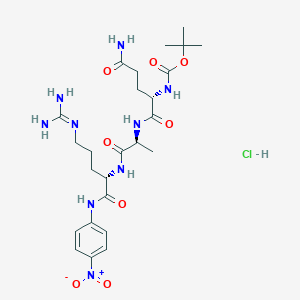

Nonaarginine, H(-Arg)9-OH, (Arg)9 Trifluoroacetate

Overview

Description

Nonaarginine, H(-Arg)9-OH, (Arg)9 Trifluoroacetate, is an amino acid derivative of arginine and is a naturally occurring compound. It is a small molecule that has important biological activities and is used in research, drug discovery, and clinical applications.

Scientific Research Applications

Nonaarginine has been used in a variety of scientific research applications. It has been used in studies of gene expression, protein-protein interactions, and post-translational modifications. It has also been used in studies of cell signaling, drug metabolism, and drug delivery. Nonaarginine has also been used in studies of enzyme catalysis and in the study of the structure and function of proteins.

Mechanism of Action

Target of Action

The primary target of (Arg)9 TFA, also known as Nonaarginine, H(-Arg)9-OH, (Arg)9 Trifluoroacetate, is the cell membrane . This compound is a cell-penetrating peptide , which means it can cross cell membranes and deliver various molecular cargoes into cells .

Mode of Action

(Arg)9 TFA interacts with its target, the cell membrane, by penetrating it. This is facilitated by the positive charge of the arginine residues, which interact with the negatively charged cell membrane, allowing the peptide to cross the membrane barrier .

Biochemical Pathways

Once inside the cell, (Arg)9 TFA can affect various biochemical pathways. In general, cell-penetrating peptides like (Arg)9 TFA are used to manipulate cellular functions by delivering bioactive cargoes that can modulate specific biochemical pathways .

Pharmacokinetics

As a cell-penetrating peptide, it is expected to have good absorption and distribution properties, given its ability to cross cell membranes .

Result of Action

(Arg)9 TFA exhibits neuroprotective activity with an IC50 of 0.78 μM in the glutamic acid model . It has the capacity to reduce glutamic acid-induced neuronal calcium influx . This suggests that (Arg)9 TFA can protect neurons from excitotoxicity, a pathological process by which neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate .

Action Environment

The action of (Arg)9 TFA can be influenced by various environmental factors. For instance, the presence of heparan sulfate proteoglycans on the cell surface is required for the endocytosis-mediated neuroprotective effect of (Arg)9 TFA . Additionally, the peptide’s stability and efficacy can be affected by factors such as temperature and pH .

Advantages and Limitations for Lab Experiments

Nonaarginine has a number of advantages and limitations for use in lab experiments. It is a relatively small molecule that is easy to synthesize and is relatively stable. It is also relatively inexpensive to produce. However, it does have a relatively short half-life, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research with Nonaarginine. These include further studies of its anti-tumor and anti-inflammatory effects, as well as studies of its effects on cell signaling and drug metabolism. In addition, further studies of its effects on protein structure and function could be conducted. Finally, further studies of its effects on enzyme catalysis could be conducted.

Synthesis Methods

Nonaarginine is synthesized from arginine, which is a naturally occurring amino acid. First, the arginine is converted to an N-acyl-arginine derivative by reaction with an acid chloride. This reaction produces a carboxylic acid group, which is then converted to a trifluoroacetate group by reaction with trifluoroacetic acid. The resulting compound is then hydrolyzed to produce the final product, Nonaarginine.

Biochemical Analysis

Biochemical Properties

(Arg)9 TFA (143413-47-2 free base) plays a significant role in biochemical reactions, primarily due to its cell-penetrating capabilities. It interacts with various enzymes, proteins, and other biomolecules. One of its notable interactions is with heparan sulfate proteoglycans on the cell surface, which facilitates its endocytosis. Additionally, (Arg)9 TFA (143413-47-2 free base) exhibits neuroprotective activity by reducing glutamic acid-induced neuronal calcium influx .

Cellular Effects

(Arg)9 TFA (143413-47-2 free base) influences various cellular processes. It has been shown to protect neurons in glutamic acid models, indicating its potential in neuroprotection. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, (Arg)9 TFA (143413-47-2 free base) can modulate calcium influx in neurons, which is crucial for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of (Arg)9 TFA (143413-47-2 free base) involves its interaction with cell surface proteoglycans, leading to its internalization via endocytosis. Once inside the cell, it can exert its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. The neuroprotective effect of (Arg)9 TFA (143413-47-2 free base) is attributed to its ability to reduce calcium influx in neurons, which is mediated by heparan sulfate proteoglycan interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Arg)9 TFA (143413-47-2 free base) can change over time. The compound is stable when stored at -20°C in its powdered form for up to three years and at -80°C in solution for up to one year. Long-term studies have shown that (Arg)9 TFA (143413-47-2 free base) maintains its neuroprotective effects over extended periods, although its efficacy may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of (Arg)9 TFA (143413-47-2 free base) vary with different dosages in animal models. At lower doses, it exhibits neuroprotective activity without significant adverse effects. At higher doses, there may be toxic or adverse effects. For example, in rat stroke models, (Arg)9 TFA (143413-47-2 free base) administered intravenously at a dose of 1000 nmol/kg reduces infarct volume, demonstrating its efficacy at this dosage .

Metabolic Pathways

(Arg)9 TFA (143413-47-2 free base) is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its cellular uptake and subsequent biochemical actions. The compound’s ability to modulate calcium influx in neurons suggests its involvement in calcium signaling pathways, which are critical for numerous cellular functions .

Transport and Distribution

Within cells and tissues, (Arg)9 TFA (143413-47-2 free base) is transported and distributed through interactions with cell surface proteoglycans. These interactions facilitate its endocytosis and subsequent intracellular distribution. The compound’s localization within cells is influenced by its binding to specific transporters and binding proteins .

Subcellular Localization

(Arg)9 TFA (143413-47-2 free base) is localized within various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that (Arg)9 TFA (143413-47-2 free base) reaches specific cellular compartments where it can exert its effects .

properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H110N36O10.C2HF3O2/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73;3-2(4,5)1(6)7/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82);(H,6,7)/t28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQPDCDNEZIVKJ-MXIXLHBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H111F3N36O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1537.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.